3-Bromo-4-(trifluoromethoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-4-(trifluoromethoxy)aniline and its derivatives has been explored in several studies. For instance, an improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, demonstrates the compound's importance as an agrochemical intermediate, with a high reaction yield and purity (Ding Zhi-yuan, 2011). Additionally, transition metal-free synthesis methods have been developed for meta-Bromo- and meta-Trifluoromethylanilines, highlighting a route to synthesize anilines with challenging substitution patterns (M. Staudt, A. Cetin, L. Bunch, 2022).
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(trifluoromethoxy)aniline and its analogs has been studied through various spectroscopic methods. For instance, the vibrational analysis of similar molecules using Fourier Transform-Infrared and Raman techniques has been conducted, providing insights into the effects of substituent positions on vibrational spectra (B. Revathi et al., 2017). Furthermore, the crystal structure of related compounds has been characterized, offering information on the molecular conformation and arrangement in the solid state (Zeng Wu-lan, 2011).
Chemical Reactions and Properties
The reactivity of 3-Bromo-4-(trifluoromethoxy)aniline under various conditions has been explored. Research on visible-light-promoted tandem difluoroalkylation-amidation reactions, for instance, illustrates the compound's potential in synthesizing difluorooxindoles from free anilines, showcasing its applicability in drug discovery and development (Lingchong Yu et al., 2017).
Physical Properties Analysis
The physical properties of 3-Bromo-4-(trifluoromethoxy)aniline, such as its phase transitions and mesomorphic characteristics, have been investigated. Studies on derivatives bearing trifluoromethyl or trifluoromethoxy end groups reveal stable smectic phases, indicating the compound's significance in the field of liquid crystals (S. Miyajima et al., 1995).
Chemical Properties Analysis
The chemical properties, such as vibrational spectra and electron distribution, have been analyzed using spectroscopic methods and theoretical calculations. Research has shown the influence of the trifluoromethoxy group on the molecular and electronic properties of aniline derivatives, contributing to a deeper understanding of their chemical behavior (S. Saravanan, V. Balachandran, K. Viswanathan, 2014).
Scientific Research Applications
- Synthesis of Liquid-Crystalline Polymethacrylates
- Application : 4-(Trifluoromethoxy)aniline, a compound structurally similar to 3-Bromo-4-(trifluoromethoxy)aniline, has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
- Method : The exact method of synthesis is not provided, but it typically involves polymerization reactions where the aniline compound is incorporated into the polymer structure as a side group .
- Results : The resulting polymers exhibit liquid-crystalline behavior, which can be useful in various applications such as display technologies .
- Fluorination Reagents, Fluorinated Building Blocks
- Application : 3-Bromo-4-(trifluoromethoxy)aniline can be used as a building block in the synthesis of various organic compounds. It is particularly useful in reactions that require a fluorinated aniline .
- Method : The exact method of synthesis is not provided, but it typically involves substitution reactions where the bromine atom on the aniline compound is replaced with another functional group .
- Results : The resulting compounds can have a variety of applications, depending on the specific reactions and conditions used .
-
- Application : 3-Bromo-4-(trifluoromethoxy)aniline can be used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
- Method : The exact method of application is not provided, but it typically involves using the compound as a reagent or building block in the synthesis or modification of proteins or peptides .
- Results : The resulting proteins or peptides can be used in various biochemical experiments to study their structures, functions, interactions, and more .
-
Synthesis of Fluorinated Compounds
- Application : 3-Bromo-4-(trifluoromethoxy)aniline can be used in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .
- Method : The exact method of synthesis is not provided, but it typically involves substitution reactions where the bromine atom on the aniline compound is replaced with another functional group .
- Results : The resulting fluorinated compounds can have a variety of properties and applications, depending on the specific reactions and conditions used .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMUBDHNKQNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371347 | |
Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)aniline | |
CAS RN |
191602-54-7 | |
Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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